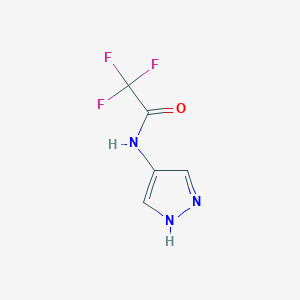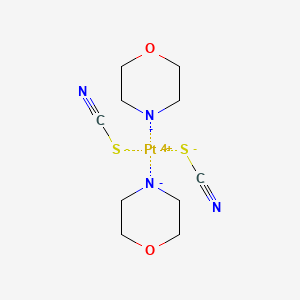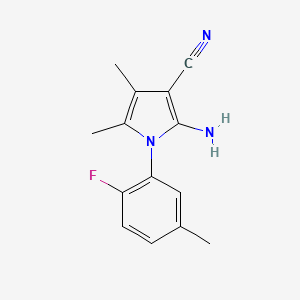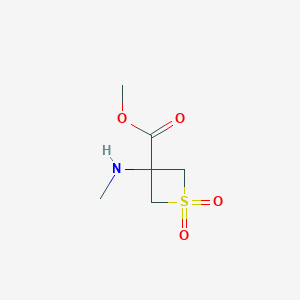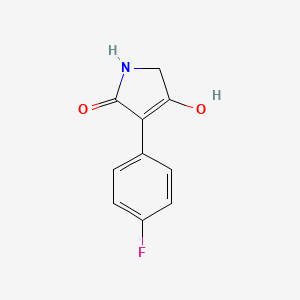
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is a coordination compound that features platinum as the central metal atom. This compound is notable for its unique structure, which includes two 3-amino-2H-1-benzopyran-2-one ligands and two bromine atoms. The presence of platinum and the specific ligands confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- typically involves the reaction of a platinum precursor with 3-amino-2H-1-benzopyran-2-one ligands in the presence of bromine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of platinum, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the 3-amino-2H-1-benzopyran-2-one ligands or bromine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might produce a platinum complex with a higher oxidation state, while substitution reactions could yield new coordination compounds with different ligands.
科学的研究の応用
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in biochemistry and molecular biology.
Medicine: Research into its potential as an anticancer agent is ongoing, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It finds applications in materials science for the development of new materials with specific properties.
作用機序
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- exerts its effects involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications like cancer treatment.
類似化合物との比較
Similar Compounds
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S): This compound has similar ligands but different anions, leading to variations in its chemical properties.
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]: Another similar compound with different ligands, affecting its reactivity and applications.
Uniqueness
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dibromo- is unique due to its specific combination of ligands and bromine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and medicinal applications, distinguishing it from other platinum-based compounds.
特性
分子式 |
C18H12Br2N2O4Pt |
|---|---|
分子量 |
675.2 g/mol |
IUPAC名 |
dibromoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2BrH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
DDEGYTXYSNVCNW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Br[Pt+2]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


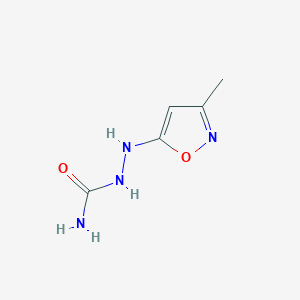
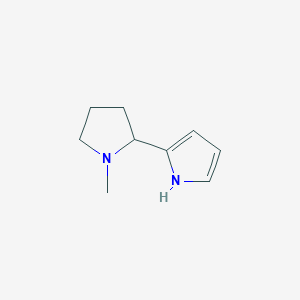
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
